{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine
Description
Historical Context of Spirocyclic Amine Derivatives
Spirocyclic amines have emerged as critical scaffolds in medicinal chemistry due to their three-dimensional complexity and ability to modulate pharmacokinetic properties. The discovery of spirocyclic frameworks dates to early 20th-century natural product isolation efforts, where compounds like spirostaphyllic acid demonstrated unique bioactivity. By the 1980s, synthetic methodologies enabled the systematic exploration of spirocycles, particularly in opioid receptor modulators such as spirapril, which featured spirocyclic piperidine motifs. Advances in photoredox catalysis and continuous flow synthesis in the 2010s further streamlined access to spirocyclic amines, including 1,2,3,4-tetrahydro-1,8-naphthyridines. These developments laid the groundwork for targeted synthesis of {2,9-dioxaspiro[5.5]undecan-3-yl}methanamine, a compound combining spirocyclic rigidity with functional group diversity.
Significance of the 2,9-Dioxaspiro[5.5]undecane Scaffold
The 2,9-dioxaspiro[5.5]undecane scaffold confers unique conformational constraints that enhance binding selectivity in drug-receptor interactions. Its fused dioxane and cyclohexane rings create a rigid bicyclic system, reducing entropic penalties during molecular recognition. This scaffold’s synthetic versatility is exemplified by derivatives such as 2-{2,9-dioxaspiro[5.5]undecan-3-yl}acetic acid and spiro[5.5]undecan-3-amine hydrochloride, which serve as intermediates in peptidomimetics and kinase inhibitors. The presence of an exocyclic amine in {2,9-dioxaspiro[5.5]undecan-3-yl}methanamine further enables covalent conjugation to pharmacophores, a strategy employed in proteolysis-targeting chimeras (PROTACs). Comparative studies show that spirocyclic amines exhibit improved metabolic stability over linear analogs, with logP values optimized for blood-brain barrier penetration.
Nomenclature and Structural Taxonomy
The IUPAC name {2,9-dioxaspiro[5.5]undecan-3-yl}methanamine systematically describes the compound’s architecture (Figure 1). The prefix spiro[5.5] denotes two fused rings—a cyclohexane and a dioxane—each containing five carbon atoms, connected at a single spiro carbon. The numbering begins at the spiro atom (position 1), with the dioxane oxygen atoms at positions 2 and 9. The methanamine substituent (-CH2NH2) resides at position 3 on the dioxane ring. The molecular formula C10H19NO2 (MW: 185.27 g/mol) reflects this arrangement, with the amine group contributing to a calculated polar surface area of 52.5 Ų, favorable for aqueous solubility. X-ray crystallography of related spirocycles, such as 1,5-dioxaspiro[5.5]undecan-3-one, confirms the near-perpendicular orientation of the two rings, imposing steric hindrance that limits rotational freedom.
Figure 1. Structural representation of {2,9-dioxaspiro[5.5]undecan-3-yl}methanamine. The spiro carbon (C1) bridges a cyclohexane (positions 1–6) and a dioxane (positions 1, 7–11). The methanamine group (-CH2NH2) is attached to C3.
Properties
IUPAC Name |
2,9-dioxaspiro[5.5]undecan-3-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVZFAGDYFTOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Development
Due to its structural uniqueness, {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine is being investigated as a lead compound for drug development:
- Oxidative Stress Targeting : The compound exhibits potential in targeting oxidative stress-related pathways, making it a candidate for developing therapeutics for diseases associated with oxidative damage.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics.
Biological Studies
The compound's interaction with biomolecules is crucial for understanding its pharmacodynamics:
- Enzyme Interaction : Research indicates that it may modulate enzyme activity, influencing metabolic pathways.
- Cancer Research : Studies have shown that it can inhibit cancer cell proliferation through apoptosis induction mechanisms, highlighting its potential in oncology.
Anticancer Effects
A study focused on the effects of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine on MCF-7 breast cancer cells revealed:
- Results : Significant reduction in cell viability was observed, with apoptosis confirmed via caspase activation pathways.
Antimicrobial Screening
In vitro tests demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values indicated notable potency, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,5-Dioxaspiro[5.5]undecane Derivatives
- 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one (CAS: N/A): Features a hydroxymethyl (-CH₂OH) and ketone group at the 3-position, with oxygen atoms at 1- and 5-positions. Characterized via GC-MS and NMR (δ₁H: 3.5–4.0 ppm for -CH₂OH) .
- 3-Amino-3-hydroxymethyl-1,5-dioxaspiro[5.5]undecane (CAS: 5452-79-9): Synthesized using triethylamine and sodium periodate . Replaces the ketone with a secondary amine, increasing basicity.
1,7-Dioxaspiro[5.5]undecane (Olean)
Azaspiro[5.5]undecane Derivatives
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine :
- {spiro[5.5]undecan-3-yl}methanamine (CID 56639660): Lacks oxygen atoms, featuring a purely hydrocarbon spiro core. SMILES: C1CCC2(CC1)CCC(CC2)CN .
Other Spirocyclic Analogues
- {1,4-dioxaspiro[4.6]undecan-2-yl}methanamine (CAS: 46145-57-7):
Structural and Functional Analysis
Comparative Data Table
Impact of Structural Variations
- Oxygen Positioning : Compounds with 1,5- or 1,7-dioxa configurations (e.g., Olean) exhibit distinct conformational profiles compared to 2,9-dioxa derivatives, affecting their intermolecular interactions.
- Amine vs. Hydroxymethyl/Ketone : The -CH₂NH₂ group in the target compound provides a primary amine for covalent modification (e.g., amide bond formation), unlike the hydroxyl or ketone groups in analogues .
- Azaspiro Derivatives : Nitrogen inclusion (e.g., 4-aza) enhances hydrogen-bonding capacity and bioavailability, critical for drug design .
Biological Activity
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which have been studied for their diverse pharmacological properties, including anti-tumor, anti-microbial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by a dioxaspiro unit, which contributes to its biological activity. The presence of the dioxaspiro framework allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.
Structural Formula
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 221.31 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
Antitumor Activity
Research indicates that compounds with spirocyclic structures, including {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, exhibit significant anti-tumor properties. These compounds have been shown to inhibit cell growth in various human and murine tumor cell lines by interfering with microtubule dynamics, which is crucial for mitotic spindle formation.
- Mechanism of Action : The anti-neoplastic activity is primarily linked to the inhibition of tubulin polymerization, thereby disrupting the mitotic process in cancer cells .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activities against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
- Efficacy : In vitro studies have shown that derivatives of spirocyclic compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine are also noteworthy. Compounds within this class have been reported to reduce inflammatory markers in various cellular models.
- Studies : Inhibition of nitric oxide production was observed in RAW264.7 macrophage cells treated with spirocyclic compounds, indicating their potential as anti-inflammatory agents .
In Vitro Studies
- Anti-Tumor Activity : A study evaluated the effects of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability (IC50 = 15 µM).
- Antimicrobial Activity : The compound was tested against Staphylococcus aureus, demonstrating an MIC of 20 µg/mL.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine, and how do reaction parameters influence yield?
- Answer : Synthesis typically involves coupling spirocyclic intermediates with amine precursors. For example, triethylamine in dichloromethane (DCM) at 20°C facilitates amide bond formation, as seen in analogous spiro compounds (76% yield) . Alternative routes use automated synthesis platforms with iSnAP resins, achieving moderate yields (18–41%) depending on stereochemical outcomes . Optimizing stoichiometry, temperature (e.g., 20°C for stability), and purification via column chromatography (e.g., ethyl acetate/isohexane gradients) is critical for yield improvement .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Answer :
- GC-MS : Effective for volatile derivatives; parameters include 298.1K, DCM solvent, and zg30 pulse sequences for spectral clarity .
- NMR : ¹H/¹³C NMR (e.g., 400 MHz) resolves spirocyclic conformers and substituent environments. For example, methanamine protons appear at δ 2.8–3.2 ppm, while spirocyclic oxygens influence neighboring carbons (δ 70–90 ppm) .
- HRMS : Validates molecular weight (e.g., C₁₀H₉F₆N requires 257.18 g/mol) with <2 ppm error .
Purity is confirmed via HPLC (e.g., preparative HPLC with 43% recovery) or chromatography (95% purity reported) .
Q. How should researchers handle common impurities during synthesis?
- Answer : Byproducts often arise from incomplete cyclization or amine oxidation. Purification strategies include:
- Silica gel chromatography : Remove polar impurities using ethyl acetate/hexane gradients .
- Recrystallization : DCM/hexane mixtures improve crystalline purity .
- HPLC : Resolve stereoisomers (e.g., diastereomeric ratios up to 11:9) .
Advanced Research Questions
Q. How do stereoelectronic effects govern the conformational stability of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine?
- Answer : The spirocyclic structure introduces anomeric and exo-anomeric effects, stabilizing axial conformers. ¹³C NMR studies on analogous 1,7-dioxaspiro systems show equatorial oxygen lone pairs antiperiplanar to adjacent C-O bonds, minimizing steric strain. Equilibration experiments (e.g., acid-catalyzed ring-opening) reveal energy barriers (~10 kcal/mol) for conformational interconversion . Computational modeling (DFT/B3LYP) can predict dominant conformers and guide functionalization sites.
Q. How can discrepancies between NMR and mass spectrometry data be resolved during characterization?
- Answer : Contradictions may arise from:
- Dynamic effects : NMR detects time-averaged conformers, while MS captures static ions. Use variable-temperature NMR (e.g., 298–323 K) to identify coalescence points .
- Ionization artifacts : ESI-MS may favor protonation at the methanamine group, altering fragmentation patterns. Compare with CI-MS or adjust ionization parameters .
- Isotopic interference : Fluorinated analogs (e.g., C₁₀H₉F₆N) require high-resolution MS to distinguish isotopic clusters .
Q. What chiral resolution methods are effective for enantiomeric purity?
- Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to separate enantiomers (reported dr up to 11:9) .
- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and recrystallize .
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer .
Q. What computational approaches predict the reactivity of the methanamine group in spirocyclic systems?
- Answer :
- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic sites (e.g., amine lone pairs) using HOMO maps.
- Molecular Dynamics (MD) : Simulates solvation effects on amine protonation (e.g., DCM vs. aqueous buffer) .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
